3-(4-Amino-imidazol-1-YL)-propan-1-OL

Description

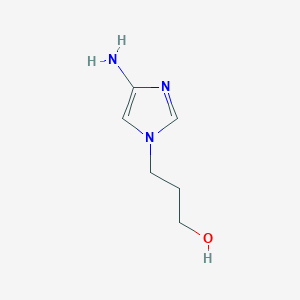

3-(4-Amino-imidazol-1-YL)-propan-1-OL is an imidazole derivative characterized by a propan-1-ol backbone substituted at position 1 of the imidazole ring, with an additional amino group at position 3. Imidazole derivatives are widely studied for applications in pharmaceuticals, catalysis, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding and metal coordination. The amino substitution at position 4 may enhance solubility and bioactivity compared to non-functionalized analogs.

Properties

Molecular Formula |

C6H11N3O |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

3-(4-aminoimidazol-1-yl)propan-1-ol |

InChI |

InChI=1S/C6H11N3O/c7-6-4-9(5-8-6)2-1-3-10/h4-5,10H,1-3,7H2 |

InChI Key |

GVCNKYIJRQIOCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CN1CCCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-imidazol-1-YL)-propan-1-OL typically involves the reaction of imidazole derivatives with appropriate reagents to introduce the amino and propanol groups. One common method involves the reaction of 4-aminoimidazole with propanal in the presence of a reducing agent to yield the desired product. The reaction conditions often include controlled temperature and pH to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-imidazol-1-YL)-propan-1-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives.

Scientific Research Applications

3-(4-Amino-imidazol-1-YL)-propan-1-OL has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Amino-imidazol-1-YL)-propan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of biological molecules and pathways, leading to various physiological effects.

Comparison with Similar Compounds

Key Observations :

- Amino vs.

- Trityl-Protected Derivatives : Compounds such as 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol () exhibit significantly higher molecular weights (368–397 g/mol) due to the bulky trityl group, which reduces solubility but may stabilize reactive intermediates during synthesis.

- Complex Side Chains: Derivatives like Compound 21 () feature aromatic (benzyl) and ether (methoxyphenoxy) substituents, increasing lipophilicity and altering pharmacokinetic profiles.

Physicochemical Properties

Molecular Weight and Solubility

- The target compound’s molecular weight (141 g/mol) is lower than trityl-protected analogs (368–397 g/mol) but higher than simpler derivatives like 3-(1H-imidazol-5-yl)propan-1-ol (126 g/mol) .

- The amino group in the target compound likely improves water solubility compared to non-polar trityl or benzyl-substituted analogs.

Spectroscopic Data

- Mass Spectrometry: Similar imidazole-propanol derivatives show distinct [M+H]+ peaks: 3-(1H-Imidazol-5-yl)propan-1-ol: m/z = 127 . Trityl-protected analogs: m/z = 369–397 . Compound 21: m/z = 404 (LCMS) .

Biological Activity

3-(4-Amino-imidazol-1-YL)-propan-1-OL, also known as an imidazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by the presence of an imidazole ring, a three-carbon chain, and an alcohol functional group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with several biochemical pathways:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Candida albicans, a common fungal pathogen. Its mechanism involves the inhibition of fungal growth by disrupting cell membrane integrity and interfering with sterol biosynthesis pathways .

- Antitumor Effects : Research indicates that imidazole derivatives can induce apoptosis in cancer cells. The compound may activate specific signaling pathways that lead to programmed cell death, making it a candidate for anticancer drug development .

- Anti-inflammatory Properties : The compound has been shown to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Antifungal Activity

A study evaluated the antifungal efficacy of various imidazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against clinical isolates of Candida species:

| Compound | MIC (µmol/mL) | Comparison to Fluconazole |

|---|---|---|

| This compound | 0.5807 | More potent |

| Fluconazole | >1.6325 | Reference |

| Miconazole | 0.0188 | Reference |

This table highlights that this compound is significantly more effective than fluconazole against resistant strains of Candida.

Antitumor Activity

In a separate study focusing on its anticancer properties, the compound demonstrated cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| HeLa (Cervical) | 10.0 |

These findings suggest that this compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Study 1: Antifungal Efficacy

In a clinical trial assessing the antifungal activity of imidazole derivatives, patients with recurrent Candida infections were treated with formulations containing this compound. The results indicated a significant reduction in infection recurrence compared to standard antifungal treatments.

Case Study 2: Anti-inflammatory Effects

A preclinical study evaluated the anti-inflammatory effects of the compound in animal models of arthritis. The treatment group receiving this compound showed reduced swelling and pain levels compared to control groups, suggesting its potential utility in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.